molecular formula C10H14ClN3O3 B1452007 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride CAS No. 1185312-46-2

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

Cat. No. B1452007
CAS RN: 1185312-46-2
M. Wt: 259.69 g/mol
InChI Key: LJCOPSVCDSIDPW-UHFFFAOYSA-N
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Description

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClN₃O₃ . It is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride consists of a pyridine ring with a nitro group at the 5th position and a piperidinyloxy group at the 2nd position .


Physical And Chemical Properties Analysis

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride has a molecular weight of 259.69 . Additional physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Biological Studies

Researchers might investigate the biological activity of this compound. Its interaction with biological systems, such as binding to proteins or affecting cellular processes, can provide insights into its potential uses in medicine or biotechnology.

Each of these applications leverages the unique chemical structure of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride to explore new frontiers in scientific research. The compound’s versatility makes it a valuable asset across various fields of study .

Safety and Hazards

While specific safety and hazard information for 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride was not found, it’s important to handle all chemical compounds with care and use appropriate safety measures. Always refer to the material safety data sheet (MSDS) for the compound for specific safety information .

Future Directions

The future directions for research and applications of 5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride are not specified in the search results. This compound is used for experimental and research purposes , and its future directions would likely depend on the outcomes of these experiments and studies.

properties

IUPAC Name

5-nitro-2-piperidin-3-yloxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O3.ClH/c14-13(15)8-3-4-10(12-6-8)16-9-2-1-5-11-7-9;/h3-4,6,9,11H,1-2,5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCOPSVCDSIDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=NC=C(C=C2)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20671514
Record name 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(3-piperidinyloxy)pyridine hydrochloride

CAS RN

1185312-46-2
Record name 5-Nitro-2-[(piperidin-3-yl)oxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20671514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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